3-Methyl-7-azaindole-6-carboxylic acid
Overview
Description
“3-Methyl-7-azaindole-6-carboxylic acid” is a derivative of azaindole . Azaindoles are a class of organic compounds that contain a pyrrole ring fused to a benzene ring . The presence of the carboxylic acid group in these compounds allows them to participate in a variety of chemical reactions .
Chemical Reactions Analysis
Azaindole derivatives, including “3-Methyl-7-azaindole-6-carboxylic acid”, can participate in a variety of chemical reactions. For instance, they can act as reactants for the synthesis of new azaindol derivatives . They can also be used for the preparation of triazoles via regioselective heterocyclization reactions .Scientific Research Applications
Acid-Catalyzed Proton Transfer
3-Methyl-7-azaindole-6-carboxylic acid has been studied for its role in acid-catalyzed excited-state double-proton transfer (ESDPT). It forms a 1:1 cyclic hydrogen bonded acid/7-azaindole complex with a large association constant. This complex exhibits a unique tautomer emission, indicating potential applications as an acid-derivative probe in hydrophobic environments (Chang et al., 1994).
Synthesis of Azaindole Derivatives
Research has described the preparation of 3-substituted 6-azaindoles, including 6-azaindole-3-carboxylic acid and its ethyl ester, by forming an azaindole ring from compounds already containing the necessary substituent. This process also involves the introduction of substituents into the 6-azaindole molecule using electrophilic reagents (Prokopov & Yakhontov, 1978).
One-Pot Synthesis of 7-Azaindole Derivatives
A one-pot, three-component synthesis method has been developed for creating the 7-azaindole framework. This method, utilizing N-substituted 2-amino-4-cyanopyrroles, aldehydes, and active methylene compounds, is particularly useful in diversity-oriented synthesis (DOS) (Vilches-Herrera et al., 2012).
Microwave-Assisted Synthesis
Microwave-assisted synthesis of 7-azaindoles has been reported, showcasing the versatility of 7-azaindoles as building blocks, especially in medicinal chemistry. This method starts from nicotinic acid derivatives or 2,6-dichloropyridine, accelerating the reaction process significantly (Schirok, 2006).
Antitumoral Activity
A 7-azaindole derivative with potential antitumoral activity has been synthesized starting from pyrrolo[2,3-b]pyridine. The process involves regioselective lithiation/methylation of alkyl 7-azaindole-3-carboxylates (Mouaddib et al., 1999).
Safety And Hazards
properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-4-10-8-6(5)2-3-7(11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKGSDOEYYOGJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-azaindole-6-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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